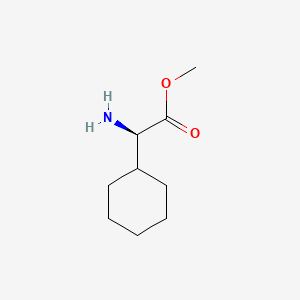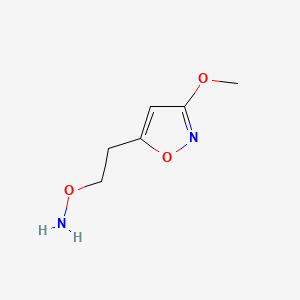
O-(2-(3-Methoxyisoxazol-5-YL)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group at the 3-position of the oxazole ring and a hydroxylamine group attached to an ethyl chain at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine typically involves the cycloaddition reaction of nitrile oxides with olefins or other suitable substrates. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins, leading to the formation of 5-substituted amino-isoxazole derivatives . The reaction conditions often involve the use of metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1,2-oxazol-5-yl)methanamine: A derivative of isoxazole with similar structural features.
5-substituted amino-isoxazole: Another isoxazole derivative with comparable biological activities.
Uniqueness
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the methoxy group and hydroxylamine moiety enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O3/c1-9-6-4-5(11-8-6)2-3-10-7/h4H,2-3,7H2,1H3 |
InChI Key |
BAKGKSQPRNCECH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


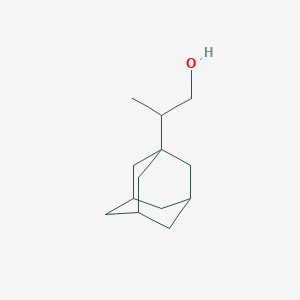
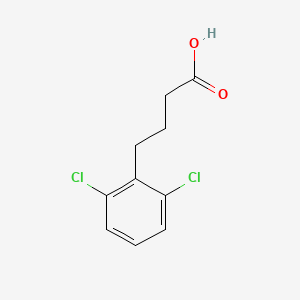

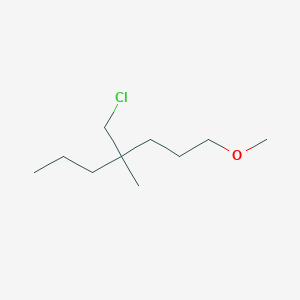
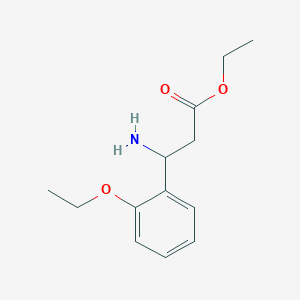
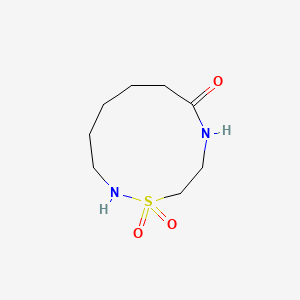

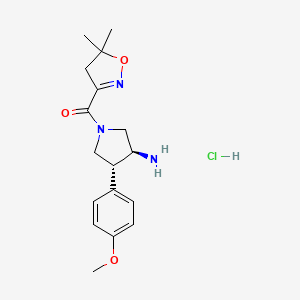
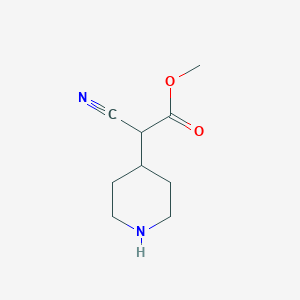
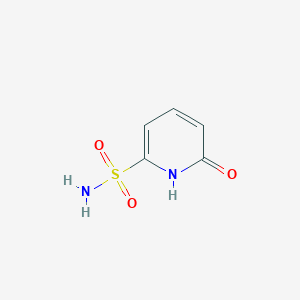
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
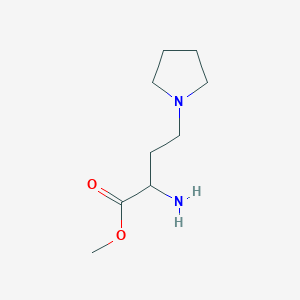
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
